

# The Discovery and Development of GSK690693 Hydrochloride: A Technical Guide

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## Compound of Interest

Compound Name: GSK 690 Hydrochloride

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## Abstract

GSK690693 hydrochloride is a potent, ATP-competitive, and selective pan-Akt kinase inhibitor that has demonstrated significant anti-proliferative and pro-apoptotic activity in a range of preclinical cancer models. Developed by GlaxoSmithKline, this small molecule inhibitor targets all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3), a critical node in the PI3K/Akt/mTOR signaling pathway frequently dysregulated in human cancers. This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and preclinical evaluation of GSK690693, presenting key data in a structured format and detailing the experimental protocols employed in its characterization.

## Introduction: Targeting the PI3K/Akt Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade is a pivotal intracellular pathway that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Constitutive activation of this pathway is a common feature in many human cancers, often driven by mutations in key components such as PIK3CA, loss of the tumor suppressor PTEN, or activation of upstream receptor tyrosine kinases.[3] Akt, also known as protein kinase B (PKB), is a central effector in this pathway, and its hyperactivation promotes tumorigenesis by phosphorylating a diverse array of downstream substrates.[1][3] This has established Akt as a compelling therapeutic target for cancer drug development.[3]

GSK690693 emerged from efforts to identify potent and selective inhibitors of Akt kinase activity.[4]

## Discovery and Chemical Properties

GSK690693 was identified through lead optimization studies of an aminofurazan chemical series at GlaxoSmithKline.[4][5] It is a small molecule inhibitor with the chemical formula  $C_{21}H_{27}N_7O_3$  and a molecular weight of 425.49 g/mol.[6]

Chemical Structure:

- Systematic Name: 4-[2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-[(3S)-3-piperidinylmethoxy)-1H-imidazo[4,5-c]pyridin-4-yl]-2-methyl-3-butyne-2-ol[2]
- CAS Number: 937174-76-0[2]

## Mechanism of Action

GSK690693 functions as an ATP-competitive inhibitor of all three Akt isoforms.[4][5] X-ray co-crystal structures of GSK690693 in complex with the kinase domain of Akt2 have confirmed that the inhibitor binds to the ATP-binding pocket of the enzyme.[4][7] By occupying this site, GSK690693 prevents the binding of ATP, thereby blocking the kinase activity of Akt and inhibiting the phosphorylation of its downstream substrates.[4][5] This leads to the inhibition of downstream signaling pathways, ultimately resulting in the induction of apoptosis and suppression of cell proliferation in cancer cells with activated Akt signaling.[4][8]

## In Vitro Activity

The in vitro potency and selectivity of GSK690693 have been extensively characterized through a variety of biochemical and cellular assays.

## Kinase Inhibition Profile

GSK690693 is a low nanomolar inhibitor of the Akt isoforms.[5] Its selectivity has been assessed against a broad panel of kinases, revealing a primary activity against the AGC kinase family, which includes PKA and PKC isozymes, in addition to Akt.[5]

Table 1: In Vitro Kinase Inhibitory Activity of GSK690693

Kinase Target	IC <sub>50</sub> (nM)
Akt1	2[5][9]
Akt2	13[5][9]
Akt3	9[5][9]
PKA	24[10]
PrkX	5[10]
PKC $\alpha$	21[10]
PKC $\beta$ II	16[10]
PKC $\gamma$	2[10]
AMPK	50[10]
DAPK3	81[10]
PAK4	10[10]
PAK5	52[10]
PAK6	6[10]

## Cellular Activity

In cellular assays, GSK690693 effectively inhibits the phosphorylation of downstream Akt substrates, such as GSK3 $\beta$ , and demonstrates potent anti-proliferative effects in various cancer cell lines.

Table 2: Cellular Activity of GSK690693

Cell Line	Cancer Type	Cellular IC <sub>50</sub> (pGSK3β ELISA, nM)	Proliferation GI <sub>50</sub> (nM)
BT474	Breast Carcinoma	43	86[11]
LNCaP	Prostate Carcinoma	150	147[11]
SK-OV-3	Ovarian Carcinoma	Not Reported	Not Reported
T47D	Breast Carcinoma	Not Reported	72[11]
ZR-75-1	Breast Carcinoma	Not Reported	79[11]
HCC1954	Breast Carcinoma	Not Reported	119[11]
MDA-MB-453	Breast Carcinoma	Not Reported	975[11]

## Preclinical In Vivo Studies

The anti-tumor efficacy of GSK690693 has been evaluated in various human tumor xenograft models in mice.

## Pharmacodynamics and Anti-Tumor Activity

A single administration of GSK690693 to mice bearing BT474 human breast carcinoma xenografts resulted in a dose- and time-dependent inhibition of GSK3β phosphorylation.[10] Chronic daily administration of GSK690693 led to significant tumor growth inhibition in multiple xenograft models, including those derived from ovarian, prostate, and breast cancers.[4]

## Clinical Development

Based on its promising preclinical profile, GSK690693 advanced into Phase I clinical trials in patients with advanced solid tumors and lymphomas.[11] These trials aimed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of the compound.[11] While demonstrating on-target activity, as evidenced by changes in blood glucose levels and phosphorylation of downstream targets in peripheral blood mononuclear cells, the single-agent anti-tumor activity was modest.[3][11]

# Experimental Protocols

## In Vitro Kinase Assay

Objective: To determine the IC<sub>50</sub> of GSK690693 against purified Akt kinases.

Materials:

- Recombinant human His-tagged full-length Akt1, Akt2, and Akt3 enzymes.
- PDK1 and MK2 for Akt activation.
- GSK690693.
- ATP, [ $\gamma$ -<sup>33</sup>P]ATP.
- Peptide substrate (e.g., Biotin-aminohexanoicacid-ARKR-ERAYSFGHHA-amide).
- Assay Buffer: 25 mM MOPS (pH 7.5), 10 mM MgCl<sub>2</sub>, 1 mM DTT, 1 mM CHAPS, 50 mM KCl.
- Leadseeker beads.
- PBS with EDTA.

Procedure:

- Activate His-tagged full-length Akt1, 2, or 3 by incubation with purified PDK1 (to phosphorylate Thr<sup>308</sup>) and MK2 (to phosphorylate Ser<sup>473</sup>).[\[10\]](#)
- Incubate the activated Akt enzymes (5-15 nM) with varying concentrations of GSK690693 at room temperature for 30 minutes.[\[11\]](#)
- Initiate the kinase reaction by adding the substrate mixture containing 2  $\mu$ M ATP, 0.15  $\mu$ Ci/ $\mu$ L [ $\gamma$ -<sup>33</sup>P]ATP, and 1  $\mu$ M peptide substrate.[\[11\]](#)
- Incubate the reaction at room temperature for 45 minutes.[\[11\]](#)
- Terminate the reaction by adding Leadseeker beads in PBS containing 75 mM EDTA.[\[11\]](#)

- Allow the beads to settle for at least 5 hours.[\[11\]](#)
- Quantify product formation using a Viewlux Imager.[\[11\]](#)
- Calculate IC<sub>50</sub> values by fitting the data to a standard dose-response curve.

## Cellular Proliferation (MTT) Assay

Objective: To determine the effect of GSK690693 on the proliferation of cancer cell lines.

Materials:

- Cancer cell lines of interest.
- Culture medium with 10% fetal bovine serum.
- GSK690693.
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
- Solubilization solution (e.g., DMSO or a detergent-based solution).
- 96-well plates.

Procedure:

- Plate cells in 96-well plates at a density that allows for logarithmic growth over 72 hours and incubate overnight.[\[10\]](#)
- Treat the cells with a range of GSK690693 concentrations (e.g., 1.5 nM to 30  $\mu$ M) and incubate for 72 hours.[\[10\]](#)[\[11\]](#)
- Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[\[12\]](#)
- Add solubilization solution to each well to dissolve the formazan crystals.[\[12\]](#)
- Measure the absorbance at 570 nm using a microplate reader.

- Calculate the percentage of cell growth inhibition relative to untreated control cells and determine the GI<sub>50</sub> values.

## In Vivo Human Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of GSK690693 in a mouse xenograft model.

Materials:

- Immunocompromised mice (e.g., SCID or nude mice).
- Human tumor cells (e.g., BT474).
- GSK690693.
- Vehicle (e.g., 5% dextrose, pH 4.0 or 4% DMSO/40% hydroxypropyl- $\beta$ -cyclodextrin in water, pH 6.0).[\[5\]](#)[\[10\]](#)

Procedure:

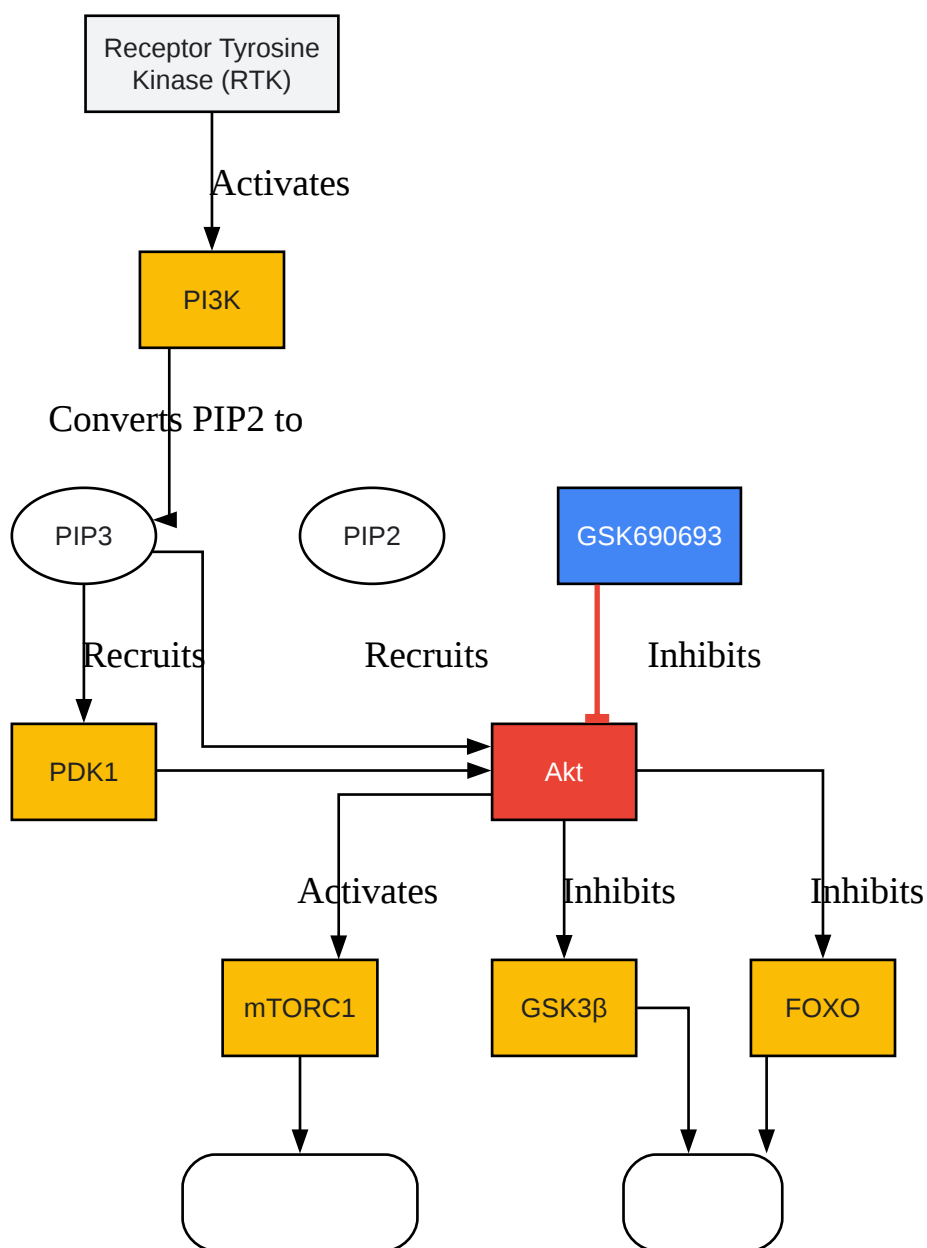
- Implant human tumor cells subcutaneously into the flank of the mice.[\[13\]](#)
- Allow tumors to reach a predetermined size (e.g., 100-200 mm<sup>3</sup>).
- Randomize mice into treatment and control groups.
- Administer GSK690693 intraperitoneally (i.p.) once daily at desired doses (e.g., 10, 20, 30 mg/kg).[\[10\]](#)
- Administer vehicle to the control group.
- Measure tumor volume twice weekly using calipers with the formula: Tumor Volume (mm<sup>3</sup>) = (length  $\times$  width<sup>2</sup>)/2.[\[10\]](#)
- Continue treatment for a specified period (e.g., 21 days).[\[4\]](#)
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).

- Calculate the percentage of tumor growth inhibition.

## Signaling Pathways and Experimental Workflows

### PI3K/Akt Signaling Pathway

The following diagram illustrates the central role of Akt in the PI3K signaling pathway and the point of inhibition by GSK690693.



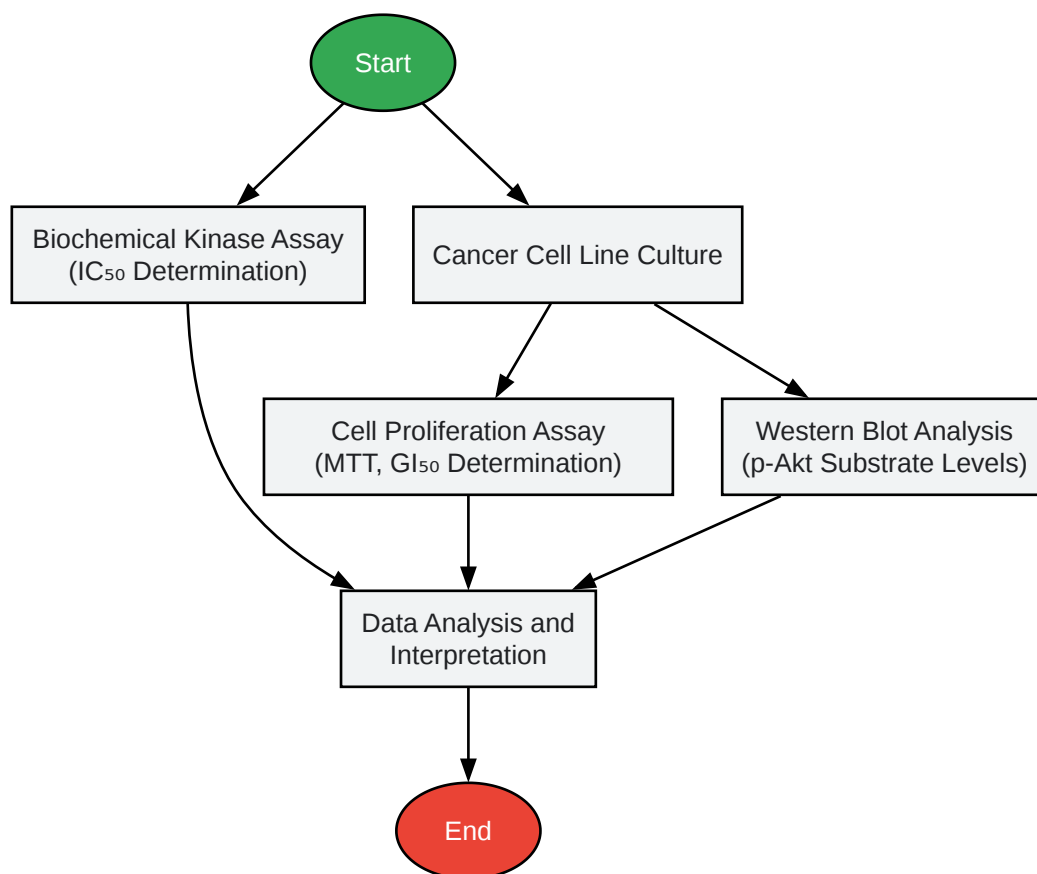
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Caption: PI3K/Akt signaling pathway and the inhibitory action of GSK690693.

## Experimental Workflow for In Vitro Evaluation

The following diagram outlines the typical workflow for the in vitro characterization of GSK690693.



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Caption: Workflow for in vitro characterization of GSK690693.

## Conclusion

GSK690693 is a well-characterized, potent, and selective pan-Akt inhibitor that has played a significant role in validating Akt as a therapeutic target in oncology. Its development has provided valuable insights into the therapeutic potential and challenges of targeting the PI3K/Akt pathway. The comprehensive preclinical data and detailed experimental protocols presented in this guide offer a valuable resource for researchers and scientists working in the

field of cancer drug discovery and development. While single-agent efficacy in unselected patient populations has been limited, the understanding gained from the study of GSK690693 continues to inform the development of next-generation Akt inhibitors and combination strategies. the development of next-generation Akt inhibitors and combination strategies.

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